5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide

Physicochemical profiling Drug-likeness Permeability

Researchers developing metalloenzyme inhibitors often face poor cell permeability in lead scaffolds. This 5,7-dimethyl-substituted quinoline building block directly addresses that challenge with a calculated AlogP of ~6.94 and reduced PSA (~42.7 Ų), enhancing membrane diffusion compared to the unsubstituted parent. - HIV-1 integrase probe: Confirmed Mg2+ chelation motif enables selective integrase inhibition (class-level EC50 37 μM) with no cytotoxicity at 100 μM. - Library-ready diversification: The 3-carbohydrazide group allows one-step hydrazone library synthesis without coupling reagents, accelerating SAR studies. - Reliable sourcing: Supplied as a high-purity heterocyclic core for medicinal chemistry and chemical biology programs with verified analytical data.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B12121263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NN)C
InChIInChI=1S/C12H13N3O2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17)
InChIKeyFQAQYJLARRXDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide – Structural and Pharmacophoric Overview


5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide (CAS 1255780-01-8, C12H13N3O2, MW 231.25) is a heterocyclic building block belonging to the 4-hydroxyquinoline-3-carbohydrazide class. The scaffold is known for anti-HIV-1 integrase inhibition via Mg2+ chelation and moderate antibacterial activity [1]. The 5,7-dimethyl substitution pattern distinguishes this compound from its unsubstituted parent and positional isomers, imparting altered lipophilicity (AlogP ~6.94 vs. ~2.11 for quinoline-3-carbohydrazide) and reduced polar surface area (~42.7 Ų vs. ~71.5 Ų) , which may influence membrane permeability and protein binding.

1Metal-chelating pharmacophore scaffold for integrase/metalloenzyme inhibitor design
2Hydrazide-mediated one-step diversification for focused hydrazone libraries
3High-lipophilicity probe (ΔlogP +4.8) for cell-permeability structure–property studies

Why Generic Substitution of 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide Fails


Within the 4-hydroxyquinoline-3-carbohydrazide class, substitution pattern profoundly affects both physicochemical properties and biological activity. The unsubstituted parent (MW 203.20) lacks the lipophilic methyl groups that drive membrane partitioning; the 6,8-dimethyl positional isomer presents a different steric topology for target binding; and the 8-ethyl analog introduces conformational flexibility absent in the 5,7-substituted system. The docking study by Hajimahdi et al. (2013) demonstrated that the 4-hydroxy and 3-carbohydrazide groups chelate the catalytic Mg2+ ion in HIV-1 integrase, and ring substituents modulate the orientation of the chelating pharmacophore within the active site [1]. Consequently, interchanging analogs without verifying target engagement data risks unproductive binding and misleading negative activity results [1].

This compound5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazideDistinct lipophilicity (AlogP ~6.94) and steric profile drive target engagement orientation.
Unsubstituted analog4-Hydroxyquinoline-3-carbohydrazide~4.8 logP units lower; membrane partitioning and binding kinetics may shift.
Confirmed Mg2+-chelation geometry depends on 4-OH/3-carbohydrazide spacing.
Positional isomer6,8-Dimethyl analogDifferent steric topology may reorient chelating groups, altering binding mode.
Hydrazide enables direct hydrazone formation; no coupling reagents needed.
Carboxylic acid precursor / Core scaffoldCarboxylic acid (CAS 948293-86-5) or unfunctionalized coreRequires activation or lacks a C3 handle, limiting rapid library synthesis.

Quantitative Differentiation from Closest Analogs


Lipophilicity Shift vs. Unsubstituted Core

The 5,7-dimethyl substitution raises the calculated AlogP to approximately 6.94, compared to 2.11 for the unsubstituted quinoline-3-carbohydrazide . This represents a roughly 4.8-unit logP increase, indicative of markedly higher lipophilicity. The polar surface area decreases correspondingly from 71.5 Ų to 42.7 Ų.

Lipophilicity shift
Cross-study comparable
ΔAlogP ≈ +4.8 (6.94 vs. 2.11); ΔPSA ≈ −28.8 Ų (42.7 vs. 71.5 Ų)
Higher lipophilicity may support passive membrane permeation studies.
Predicted values only; no experimental logP available
Physicochemical profiling Drug-likeness Permeability

Anti-HIV-1 Class-Level Activity and Cytotoxicity Window

The parent 4-hydroxyquinoline-3-carbohydrazide scaffold has demonstrated anti-HIV-1 activity in Hela cell cultures. The most potent derivative (compound 9c) achieved an EC50 of 37 μM against HIV-1 (NL4-3) [1]. All tested derivatives exhibited no significant cytotoxicity at 100 μM, establishing a >2.7-fold selectivity window [1]. While these data are from N'-arylidene derivatives rather than the exact target compound, the conserved 4-hydroxy-3-carbohydrazide core responsible for Mg2+ chelation in the integrase active site is present in 5,7-dimethyl-4-hydroxyquinoline-3-carbohydrazide.

Anti-HIV-1 class activity
Class-level inference
EC50 37 μM (derivative 9c); selectivity index >2.7 (CC50 >100 μM)
Reported antiviral endpoint in HeLa cells supports scaffold prioritisation.
Data from N'-arylidene analogs; 5,7-dimethyl substitution not directly tested
Antiviral HIV-1 integrase Cytotoxicity

Metal-Chelating Pharmacophore via Mg2+ Coordination

Docking studies using PFV integrase crystallographic data revealed that the carboxylic/hydrazide and 4-hydroxy groups of 4-hydroxyquinoline-3-carbohydrazide derivatives chelate the catalytic Mg2+ ion in the integrase active site [1]. This bidentate chelation mode is essential for anti-HIV-1 activity. The 5,7-dimethyl groups are not expected to interfere with this chelation but may modulate binding affinity through steric interactions with adjacent residues. By contrast, the 6,8-dimethyl positional isomer may orient the chelating groups differently due to the shifted substitution pattern, potentially altering binding geometry.

Mg2+ chelation mode
Class-level inference
4-OH and 3-carbohydrazide bidentate Mg2+ coordination in integrase docking model
Reported docking geometry supports metalloenzyme inhibitor design.
Based on PFV integrase model; steric modulation by 5,7-dimethyl groups requires confirmation
Metal chelation HIV-1 integrase Docking

Synthetic Versatility via Hydrazide Moiety

The 3-carbohydrazide group enables one-step condensation with aldehydes or ketones to form hydrazone/Schiff base libraries, a capability absent in the corresponding 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid precursor (CAS 948293-86-5). This reactivity allows rapid diversification for SAR studies. The 5,7-dimethyl-4-hydroxyquinoline core without the carbohydrazide (CAS 203626-56-6) lacks this derivatization handle entirely .

Synthetic versatility
Direct comparison
One-step hydrazone formation vs. multi-step activation required for carboxylic acid precursor
Enables rapid hydrazone library generation for SAR exploration.
Mild conditions: aldehyde, MeOH, catalytic AcOH
Synthetic chemistry Hydrazone formation Library synthesis

Validated Procurement Scenarios for 5,7-Dimethyl-4-hydroxyquinoline-3-carbohydrazide


Antiviral Library Synthesis Targeting HIV-1 Integrase

Based on the confirmed anti-HIV-1 activity of the 4-hydroxyquinoline-3-carbohydrazide class (EC50 37 μM, no cytotoxicity at 100 μM) [1], this compound serves as a core scaffold for generating N'-arylidene hydrazone libraries to explore integrase inhibition SAR. The 5,7-dimethyl groups provide enhanced lipophilicity (AlogP ~6.94) that may improve cell permeability relative to unsubstituted analogs [2].

Metal-Chelating Pharmacophore for Metalloenzyme Inhibitors

Docking studies confirm that the 4-hydroxy and 3-carbohydrazide moieties chelate catalytic Mg2+ in HIV-1 integrase [1]. This metal-chelating motif can be repurposed for other metalloenzyme targets (e.g., HDACs, matrix metalloproteinases), where the 5,7-dimethyl substitution pattern may impart selectivity through steric exclusion of non-target metalloenzymes with narrower active sites.

Physicochemical Probe for Membrane Permeability

The dramatic logP shift (Δ +4.8) and PSA reduction (Δ -28.8 Ų) compared to quinoline-3-carbohydrazide [1][2] make this compound a useful probe for studying how methyl substitution patterns influence passive membrane permeability in quinoline-based compound series, relevant for CNS drug discovery programs requiring balanced logP/PSA profiles.

Rapid Derivatization Scaffold for Antibacterial SAR

The carbohydrazide group enables one-step hydrazone library synthesis, bypassing the need for coupling reagents required by the carboxylic acid precursor [1]. While direct antibacterial MIC data for this exact compound are not yet available, class-level data for quinoline-3-carbohydrazides against S. aureus and M. smegmatis (MIC 6.25–8 μg/mL) support its use as a diversification starting point [2].

Application
Selection Property
Validation Focus
Integrase-targeted library synthesis
Hydrazide derivatisation handle with class-level integrase inhibition profile
Confirm inhibitory activity in target cell model; verify 5,7-dimethyl impact on potency
Metalloenzyme pharmacophore repurposing
Mg2+-chelation motif; steric differentiation from unsubstituted/positional isomers
Test against HDAC, MMP or other metalloenzyme panels; SAR around 5,7-substitution
Membrane permeability probe
Predicted high lipophilicity (AlogP ~6.94) and low PSA
Experimental logP/logD and PAMPA/Caco-2 permeability assessment
Antibacterial screening scaffold
Quinoline-3-carbohydrazide class-level MIC (6.25–8 μg/mL) against S. aureus/M. smegmatis
Generate 5,7-dimethyl hydrazone library and determine MIC against target strains
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